

Technical Guide: Physical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate

Cat. No.: B180539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a chemical compound with the CAS number 175153-38-5. This document provides a comprehensive overview of its known and predicted physical properties. The information herein is intended to support research, development, and quality control activities involving this molecule. Due to the limited availability of experimentally derived data in peer-reviewed literature, some properties are presented as predicted values. This guide also outlines general experimental protocols for the determination of these key physical characteristics.

Core Physical Properties

The fundamental physical properties of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** are summarized in the table below. These properties are crucial for understanding the compound's behavior in various physical and chemical processes.

Property	Value	Source
Molecular Formula	$C_{12}H_{14}ClNO_2$	[1]
Molecular Weight	239.7 g/mol	[1]
Melting Point	133-135 °C	[1]
Boiling Point	373.6 ± 32.0 °C (Predicted)	[1]
Density	1.236 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Data not available	

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate** are not extensively documented. However, standard methodologies can be applied for its characterization.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

- A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point method.

Procedure:

- A small amount of the liquid is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the inverted capillary.
- The heat source is removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer.

Procedure:

- The weight of the empty and dry pycnometer is recorded.
- A known weight of the solid is placed in the pycnometer.
- A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.
- The weight of the pycnometer containing the solid and the liquid is recorded.
- The pycnometer is emptied, cleaned, and filled with only the liquid of known density, and its weight is recorded.
- The density of the solid is calculated from these weights and the known density of the liquid.

Solubility Determination

The solubility of a compound in various solvents can be determined by the equilibrium saturation method.

Procedure:

- An excess amount of the solid is added to a known volume of the solvent in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
- The saturated solution is filtered to remove the undissolved solid.
- A known volume of the filtrate is taken, and the solvent is evaporated to dryness.
- The weight of the remaining solid is measured, and the solubility is calculated (e.g., in g/100 mL).
- This procedure is repeated for a range of common laboratory solvents.

Characterization Workflow

The following diagram illustrates a typical workflow for the physical and structural characterization of a chemical compound like **Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate**.

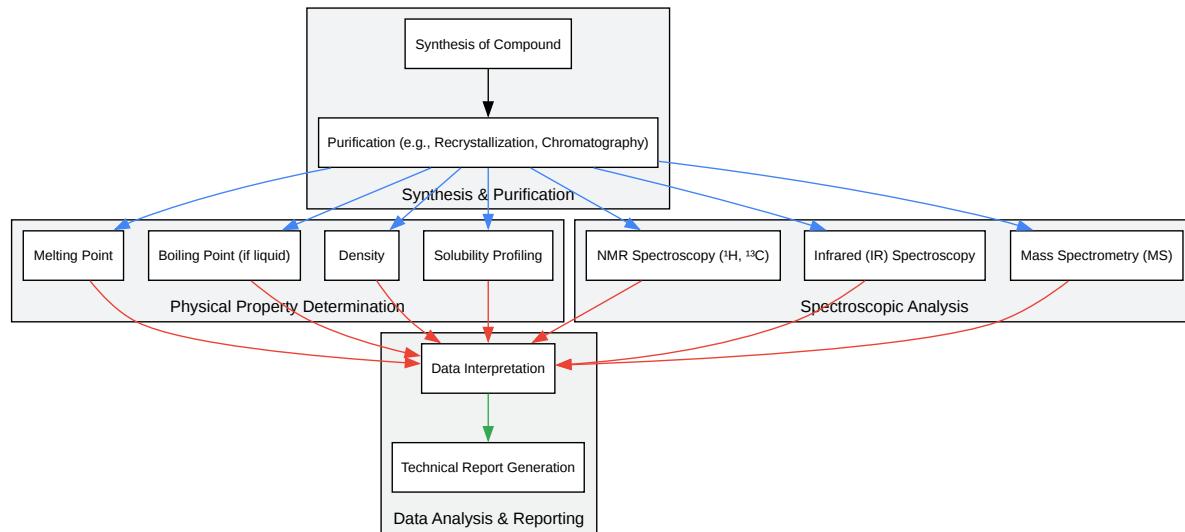


Figure 1. Experimental Workflow for Compound Characterization

[Click to download full resolution via product page](#)

A typical workflow for the physical and structural characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate CAS#: 175153-38-5 [chemicalbook.com]

- To cite this document: BenchChem. [Technical Guide: Physical Properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b180539#physical-properties-of-methyl-2-chloro-4-1-pyrrolidinyl-benzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com